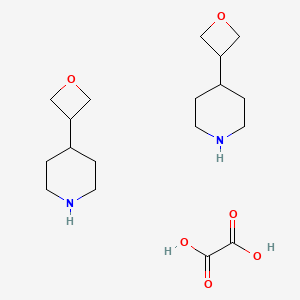

4-(Oxetan-3-yl)piperidine Hemioxalate

Description

Contextualization of Piperidine (B6355638) and Oxetane (B1205548) Heterocycles in Chemical Research

Piperidine and oxetane are two distinct heterocyclic rings that have independently established themselves as crucial components in the development of new chemical entities. The piperidine ring, a six-membered ring containing one nitrogen atom, is a prevalent feature in numerous pharmaceuticals and natural products. ijnrd.orgmdpi.comnih.gov Its derivatives are integral to a wide array of drug classes, including antipsychotics, antihistamines, and analgesics. ijnrd.org The versatility of the piperidine scaffold allows it to be a foundational structure in drug design, offering opportunities for diverse chemical modifications to enhance biological activity and pharmacokinetic properties. researchgate.netresearchgate.net

On the other hand, the oxetane ring, a four-membered ether, has seen a surge in interest within medicinal chemistry. acs.orgnih.gov Historically, such strained ring systems were often overlooked, but they are now recognized for their ability to impart unique and beneficial properties to molecules. acs.org The incorporation of an oxetane motif can lead to improvements in a compound's solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups. acs.orgnih.gov These sp³-rich structures offer a three-dimensional character that is increasingly sought after in modern drug discovery to improve physicochemical and pharmacological profiles. acs.org

Overview of 4-(Oxetan-3-yl)piperidine (B593809) Hemioxalate as a Research Scaffold

4-(Oxetan-3-yl)piperidine Hemioxalate is a chemical compound that strategically combines the piperidine and oxetane rings. This unique amalgamation results in a scaffold that offers the advantageous properties of both its constituent heterocycles. The piperidine portion provides a robust and versatile framework, while the oxetane moiety introduces desirable physicochemical characteristics. The "hemioxalate" designation indicates that the compound is a salt formed with oxalic acid, often in a 2:1 molar ratio of the piperidine base to the acid. manchesterorganics.combldpharm.com This salt formation can enhance the compound's crystallinity, stability, and ease of handling in a laboratory setting.

As a research scaffold, 4-(Oxetan-3-yl)piperidine provides a valuable starting point for the synthesis of a diverse range of more complex molecules. Its structure allows for targeted modifications at various positions, enabling chemists to systematically explore structure-activity relationships and optimize compounds for specific biological targets.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1523606-46-3 |

| Molecular Formula | C₁₀H₁₇NO₅ |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | oxalic acid;4-(oxetan-3-yl)piperidine |

| Synonyms | 4-(Oxetan-3-yl)piperidine oxalate (B1200264) |

| Data sourced from PubChem CID 73977779 nih.gov |

Contemporary Relevance in Advanced Chemical Synthesis and Medicinal Chemistry

The dual-functionality inherent in the 4-(Oxetan-3-yl)piperidine scaffold makes it highly relevant in today's chemical research landscape. In advanced chemical synthesis, the development of efficient and novel methods for constructing such hybrid molecules is an active area of investigation. nih.govresearchgate.net The presence of both a secondary amine (in the piperidine ring) and a cyclic ether (the oxetane) provides multiple reactive handles for a variety of chemical transformations.

In medicinal chemistry, this scaffold is being explored for its potential in developing new therapeutic agents. The unique three-dimensional shape and electronic properties conferred by the oxetane ring can lead to improved binding affinity and selectivity for biological targets. nih.gov Researchers are incorporating the 4-(Oxetan-3-yl)piperidine motif into molecules designed to interact with a range of proteins, including enzymes and receptors, with the aim of treating various diseases. nih.govnih.gov The ongoing research into piperidine and oxetane-containing compounds underscores the significant potential of this particular scaffold in the future of drug discovery and materials science. nih.govmdpi.com

Properties

IUPAC Name |

oxalic acid;4-(oxetan-3-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H15NO.C2H2O4/c2*1-3-9-4-2-7(1)8-5-10-6-8;3-1(4)2(5)6/h2*7-9H,1-6H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRCCNUCCUODHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2COC2.C1CNCCC1C2COC2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Pathways

Reactions Involving the Piperidine (B6355638) Moiety

The piperidine ring in 4-(oxetan-3-yl)piperidine (B593809) is a secondary amine, making it a key site for a variety of chemical modifications. Its nucleophilic nitrogen atom and the adjacent carbon atoms are the primary centers of reactivity.

Functional Group Interconversions on the Piperidine Ring

The secondary amine of the piperidine ring is readily functionalized through several common organic transformations. These reactions are fundamental for introducing diversity and modulating the physicochemical properties of the parent molecule.

N-Alkylation and N-Arylation: The nitrogen atom can be alkylated or arylated using various electrophiles. Reductive amination with aldehydes or ketones is a common strategy, as is direct alkylation with alkyl halides. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl bonds.

Acylation and Sulfonylation: The nucleophilic nitrogen readily reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides, and with sulfonyl chlorides to form sulfonamides. These transformations are often used to modify the electronic properties and hydrogen bonding capabilities of the piperidine nitrogen.

Oxidation: While the oxetane (B1205548) ring is generally stable to mild oxidation, the piperidine nitrogen can be oxidized. However, such reactions are less common for derivatization and can lead to complex product mixtures or ring cleavage under harsh conditions.

Nucleophilic and Electrophilic Substitution Reactions

The piperidine ring itself can participate in both nucleophilic and electrophilic substitution reactions, either at the nitrogen atom or, less commonly, at the carbon framework.

Nucleophilic Reactions: The nitrogen atom acts as a potent nucleophile. It can participate in substitution reactions, for instance, by displacing leaving groups in SN2 reactions or participating in aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic rings. rsc.orgresearchgate.net The rate of these reactions is influenced by the steric hindrance around the nitrogen and the nature of the electrophile. researchgate.net For example, piperidine is known to react with activated aryl halides like 2,4-dinitrophenyl derivatives. rsc.org

Electrophilic Reactions: Direct electrophilic substitution on the carbon atoms of the piperidine ring is challenging due to the ring's saturated and electron-rich nature. However, functionalization can be achieved indirectly. For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can introduce substituents at various positions (C2, C3, or C4), with the regioselectivity controlled by the choice of catalyst and the nitrogen's protecting group. nih.gov All activating groups tend to be ortho- and para-directing, while deactivating groups, except for halogens, are typically meta-directing. libretexts.org Substituents can significantly impact the reactivity of the ring; for instance, a hydroxyl group can increase the rate of electrophilic substitution substantially, whereas a nitro group can decrease it by millions of times. msu.edu

Reactions of the Oxetane Moiety

The oxetane ring is characterized by significant ring strain (approximately 25.5 kcal/mol), which is comparable to that of an oxirane (27.3 kcal/mol) and much greater than that of tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.org This inherent strain is the primary driver for its reactivity, particularly in ring-opening reactions. beilstein-journals.orgillinois.edu

Oxetane Ring-Opening Reactions in Synthetic Pathways

The polarized C-O bonds and inherent strain of the oxetane ring facilitate ring-opening reactions, which are typically initiated by electrophilic activation (e.g., by Lewis or Brønsted acids) followed by nucleophilic attack. beilstein-journals.orgresearchgate.net These reactions are valuable in synthesis as they generate highly functionalized, linear structures.

The regioselectivity of the nucleophilic attack depends on the reaction conditions and the substitution pattern of the oxetane. Under acidic conditions, the reaction often proceeds via an SN1-like mechanism, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge. Under neutral or basic conditions, an SN2 mechanism is more likely, with the nucleophile attacking the less sterically hindered carbon atom. researchgate.net

A variety of nucleophiles can be used to open the oxetane ring, leading to diverse products as shown in the table below.

| Nucleophile | Activating Agent | Product Type | Reference |

|---|---|---|---|

| Halides (e.g., from POCl₃) | DMAP | γ-Chloroalcohol | researchgate.net |

| Alcohols/Water | Acid (Lewis or Brønsted) | 3-(Alkoxy/Hydroxy)propyl ether | beilstein-journals.org |

| Amines | Lewis Acid | 3-Aminopropanol derivative | beilstein-journals.org |

| Organometallics (e.g., Grignard, Organocuprates) | Lewis Acid (e.g., BF₃·OEt₂) | Homoallylic or extended alcohols | beilstein-journals.org |

| Azides | Lewis Acid | γ-Azido alcohol | rsc.org |

Influence of Ring Strain on Reactivity

The high ring strain of the oxetane not only facilitates ring-opening but also influences the reactivity of adjacent functional groups. beilstein-journals.org For instance, the strain in oxetan-3-one enhances the reactivity of the keto group, allowing it to form stable Mannich adducts under mild conditions where acyclic ketones would not react. researchgate.net This enhanced reactivity can be harnessed for "strain-release-driven" syntheses. researchgate.net

However, this inherent reactivity also means the oxetane ring can be unstable under certain conditions, particularly strong acids or high temperatures. nih.gov The stability is influenced by the substitution pattern; 3,3-disubstituted oxetanes are generally more stable than other isomers. nih.gov The presence of an internal nucleophile, such as an alcohol or amine, can also promote ring-opening under acidic conditions. nih.gov

Diversification Strategies for Structural Derivatization

The dual reactivity of the piperidine and oxetane moieties in 4-(oxetan-3-yl)piperidine allows for numerous strategies to create diverse libraries of compounds for applications in drug discovery. acs.orgchemrxiv.org

Key diversification strategies include:

Piperidine N-Functionalization: As the most accessible reactive site, the piperidine nitrogen is often the primary point for diversification. A wide array of substituents can be introduced via reductive amination, acylation, sulfonylation, and arylation to explore structure-activity relationships (SAR).

Late-Stage Oxetane Ring Formation: In some synthetic routes, the oxetane ring is constructed at a late stage via intramolecular cyclization (e.g., Williamson ether synthesis) of a suitable 1,3-diol precursor. acs.org This allows for greater diversity in the piperidine core before the formation of the strained ring.

Derivatization of Oxetane Building Blocks: A common strategy involves using functionalized oxetane precursors, such as oxetan-3-one or 3-amino-oxetane. nih.gov For example, oxetan-3-one can undergo reductive amination with a piperidine derivative or be used in Grignard reactions to introduce various substituents at the 3-position before coupling to the piperidine ring. chemrxiv.org

Strain-Release Cascades: The reactivity of the oxetane can be exploited in cascade reactions. For example, an azide-alkyne cycloaddition followed by an intramolecular oxetane ring-opening can generate complex fused heterocyclic systems in a single step. rsc.org

The table below summarizes common reactions used for the derivatization of the 4-(oxetan-3-yl)piperidine scaffold.

| Moiety | Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Piperidine | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl | researchgate.net |

| Piperidine | Acylation | Acid Chloride, Base | N-Acyl (Amide) | researchgate.net |

| Piperidine | Buchwald-Hartwig Amination | Aryl Halide, Pd catalyst, Base | N-Aryl | mdpi.com |

| Oxetane | Ring-opening with Amine | R₂NH, Lewis Acid | γ-Amino alcohol | beilstein-journals.org |

| Oxetane | Ring-opening with Grignard | RMgX, CuI (optional) | Substituted alcohol | chemrxiv.org |

These strategies highlight the versatility of 4-(oxetan-3-yl)piperidine as a scaffold, enabling chemists to systematically modify its structure to optimize biological activity and physicochemical properties.

Role As a Chemical Intermediate and Building Block in Advanced Research

Application in the Synthesis of Complex Organic Molecules

The strained four-membered ring of the oxetane (B1205548) in 4-(Oxetan-3-yl)piperidine (B593809) provides a unique conformational constraint and a site for potential chemical modifications, making it an attractive starting point for the synthesis of more complex molecular architectures.

Generation of Diverse Heterocyclic Compound Libraries

The 4-(Oxetan-3-yl)piperidine scaffold is a valuable asset in the generation of diverse heterocyclic compound libraries, which are crucial for high-throughput screening in drug discovery. The piperidine (B6355638) ring can be readily functionalized at the nitrogen atom, allowing for the introduction of a wide array of substituents. This modular approach enables the rapid synthesis of a multitude of derivatives.

Recent research has highlighted the importance of piperidine-based scaffolds in creating three-dimensional fragments for drug discovery. By starting with a core structure like 4-(Oxetan-3-yl)piperidine, chemists can systematically modify the molecule to explore a vast chemical space, leading to the identification of compounds with desirable biological activities. The synthesis of various regio- and diastereoisomers of substituted piperidines has been a focus of research to expand the diversity of these libraries. whiterose.ac.uknih.gov The development of efficient synthetic routes to such scaffolds is crucial for their application in medicinal chemistry. nih.gov

Utility in Drug Discovery and Development Research

The incorporation of the 4-(Oxetan-3-yl)piperidine motif has been explored in various therapeutic areas, demonstrating its versatility as a key building block in the design of novel drug candidates.

Integration into Protein Degraders

Targeted protein degradation using technologies like Proteolysis-Targeting Chimeras (PROTACs) has become a promising strategy in drug discovery. nih.gov PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker component of a PROTAC is critical for its efficacy, and piperidine derivatives are often incorporated into these linkers.

Components in Kinase Inhibitor Design

Kinase inhibitors are a major class of targeted therapies, particularly in oncology. The unique structural features of 4-(Oxetan-3-yl)piperidine make it an attractive scaffold for the design of novel kinase inhibitors. The oxetane group can act as a hydrogen bond acceptor and its three-dimensional nature can allow for specific interactions within the kinase binding pocket.

A review of recent advances in medicinal chemistry highlights the use of an N-oxetan-3-ylpiperidin-4-yl derivative in the development of potent kinase inhibitors. This derivative demonstrated good metabolic stability and significant antitumor efficacy. acs.org The introduction of the oxetane-containing piperidine was a key step in optimizing the lead compound, leading to improved potency and selectivity. acs.org The strategic incorporation of such fragments is a common approach in fragment-based drug design to develop clinical candidates. nih.gov

| Research Area | Compound/Scaffold | Key Findings |

| Kinase Inhibition | N-oxetan-3-ylpiperidin-4-yl derivative | Good metabolic stability and strong antitumor efficacy. acs.org |

Contributions to Antiviral Research Compounds

The piperidine scaffold is a common feature in many antiviral agents. Researchers are continuously exploring new derivatives to combat viral infections. While direct examples of 4-(Oxetan-3-yl)piperidine in approved antiviral drugs are not yet prominent, the synthesis of novel piperidine derivatives is an active area of antiviral research. nih.gov

Studies have focused on synthesizing various N-substituted piperidine derivatives and evaluating their antiviral activities against viruses such as influenza. nih.govmdpi.com The introduction of different functional groups onto the piperidine ring allows for the fine-tuning of the compound's antiviral properties. The unique properties of the oxetane moiety in 4-(Oxetan-3-yl)piperidine could offer new avenues for the development of potent and selective antiviral compounds. The synthesis of epoxybenzooxocino[4,3-b]pyridine derivatives, which may share some structural similarities in their heterocyclic nature, has also been explored for activity against SARS-CoV-2. nih.gov

| Virus Target | Compound Class | Research Focus |

| Influenza A (H1N1) | N-substituted piperidine derivatives | Synthesis and evaluation of antiviral activity. nih.govmdpi.com |

| SARS-CoV-2 | Epoxybenzooxocino[4,3-b]pyridine derivatives | Synthesis and evaluation of antiviral activity. nih.gov |

Scaffold Elements in Serotonergic System Modulators Research

The serotonergic system is a key target for the treatment of various central nervous system disorders, including depression and anxiety. Piperidine derivatives have been extensively investigated as modulators of serotonin (B10506) receptors and transporters. nih.govanadolu.edu.tr

The synthesis of novel alkoxy-piperidine derivatives targeting the serotonin transporter (SERT) and 5-HT1A/5-HT7 receptors has been a successful strategy in the development of new antidepressant candidates. nih.gov These compounds often feature a piperidine core that can be modified to optimize binding affinity and functional activity at these serotonergic targets. The incorporation of the oxetane group, as in 4-(Oxetan-3-yl)piperidine, could lead to derivatives with improved pharmacokinetic properties and unique pharmacological profiles within the serotonergic system. Research into multi-target directed ligands for antidepressant agents often involves the use of piperidine and piperazine (B1678402) scaffolds. nih.gov

Contribution to Scaffold Diversity in Medicinal Chemistry

4-(Oxetan-3-yl)piperidine Hemioxalate serves as a valuable source of the 4-(oxetan-3-yl)piperidine moiety, a scaffold that offers a unique combination of structural features beneficial for drug discovery. The integration of a piperidine ring and an oxetane ring into a single molecule provides a distinct three-dimensional architecture that is increasingly sought after by medicinal chemists.

The piperidine ring is a prevalent scaffold in a multitude of FDA-approved drugs and clinical candidates, valued for its ability to introduce basicity and modulate pharmacokinetic properties. google.com Simultaneously, the oxetane motif has gained considerable attention as a "next-generation" functional group in drug discovery. nih.gov Its incorporation can lead to improved metabolic stability, aqueous solubility, and lipophilicity, while also acting as a bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities. nih.gov The strained four-membered ring of oxetane can also influence binding affinity and selectivity to biological targets. nih.gov

The combination of these two rings in the 4-(Oxetan-3-yl)piperidine scaffold provides researchers with a versatile building block to explore novel chemical space. The saturated, sp³-rich nature of this scaffold contributes to the development of more three-dimensional molecules, a departure from the often flat, aromatic structures of traditional drug candidates. This increased three-dimensionality can lead to enhanced target specificity and reduced off-target effects.

Research has shown that piperidine derivatives are crucial in the synthesis of novel compounds with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. ijnrd.orgmdpi.com The introduction of the oxetane group to the piperidine core offers a strategic approach to fine-tune these properties. For instance, an oxetane spiro-fused piperidine moiety has been identified as a potent inhibitor of the Respiratory Syncytial Virus (RSV) L protein, highlighting the potential of this combined scaffold in developing new antiviral agents. nih.gov

The table below summarizes the key attributes that the 4-(Oxetan-3-yl)piperidine scaffold contributes to medicinal chemistry:

| Feature | Contribution to Medicinal Chemistry |

| Piperidine Ring | Provides a basic nitrogen center for interactions with biological targets and favorable pharmacokinetic properties. |

| Oxetane Moiety | Improves metabolic stability, aqueous solubility, and can act as a bioisostere for other functional groups. |

| Combined Scaffold | Offers a unique three-dimensional structure, enabling exploration of novel chemical space and potentially enhancing target selectivity. |

Research in Specialty Chemical Production

Beyond its prominent role in pharmaceutical research, the 4-(Oxetan-3-yl)piperidine scaffold, for which the hemioxalate salt is a key precursor, is also utilized in the synthesis of various specialty chemicals. Piperidine derivatives, in general, are important intermediates in the production of agrochemicals, such as pesticides and insecticides, and in the development of performance materials. ijnrd.org

The unique physicochemical properties imparted by the oxetane ring, such as increased polarity and hydrogen bond acceptor capability, can be advantageous in the design of specialty chemicals with tailored characteristics. While specific, publicly available research detailing the extensive use of this compound in large-scale specialty chemical production is not abundant, its role as a building block for complex molecules suggests its utility in this sector.

The synthesis of novel piperidine-containing compounds is a continuous area of research, with applications extending to materials science and industrial chemistry. mdpi.com The functional group tolerance and reactivity of the piperidine nitrogen allow for its incorporation into a wide array of molecular frameworks, leading to the development of new polymers, coatings, and electronic materials.

The general applications of piperidine derivatives in specialty chemical sectors are outlined in the table below, suggesting potential avenues for the application of the 4-(Oxetan-3-yl)piperidine moiety:

| Sector | Potential Application of 4-(Oxetan-3-yl)piperidine Derivatives |

| Agrochemicals | Synthesis of novel pesticides and herbicides with improved efficacy and environmental profiles. |

| Performance Materials | Development of polymers and resins with enhanced thermal and mechanical properties. |

| Electronic Chemicals | Creation of specialized molecules for use in organic light-emitting diodes (OLEDs) and other electronic devices. |

Structural and Mechanistic Considerations in Chemical Biology Research

Conformational Analysis and Rigidity of the Oxetane-Piperidine System

The conformational behavior of the 4-(oxetan-3-yl)piperidine (B593809) system is a critical determinant of its interaction with biological targets. The piperidine (B6355638) ring, a ubiquitous scaffold in pharmaceuticals, typically adopts a low-energy chair conformation. When substituted at the 4-position, the substituent can reside in either an axial or an equatorial position, with the equatorial orientation being generally favored to minimize steric hindrance. nih.gov

For 4-(oxetan-3-yl)piperidine, the oxetane (B1205548) ring is the substituent at the 4-position of the piperidine core. Due to its relatively small size, the steric bulk of the oxetane group is not excessively large. However, the polarity of the oxetane ring, owing to the presence of the oxygen atom, can influence the conformational equilibrium. In non-polar environments, the equatorial conformation is expected to be predominantly populated to avoid 1,3-diaxial interactions. nih.gov

Computational studies and experimental data from analogous 4-substituted piperidines suggest that the energy difference between the axial and equatorial conformers is influenced by both steric and electronic factors. nih.gov The presence of the polar oxetane ring can lead to intramolecular interactions that may slightly alter the typical energetic preference. However, the chair conformation with the oxetanyl group in the equatorial position is considered the most stable and predominant conformation for 4-(oxetan-3-yl)piperidine under physiological conditions. This conformational rigidity is a desirable trait in drug design, as it reduces the entropic penalty upon binding to a target protein.

Influence of the Oxetane Moiety on Molecular Properties in Design

The introduction of an oxetane ring into a molecule can profoundly influence its properties, a strategy increasingly employed in drug discovery to overcome liabilities of lead compounds. nih.govresearchgate.net

Impact on Metabolic Stability in in vitro Systems

One of the most significant advantages of incorporating an oxetane moiety is the enhancement of metabolic stability. researchgate.net Piperidine rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, typically at positions alpha to the nitrogen atom or at unsubstituted carbons. The introduction of an oxetane ring can block these metabolically labile sites.

The oxetane ring itself is generally more resistant to metabolic degradation compared to more common functionalities like gem-dimethyl groups, which can be hydroxylated. researchgate.netacs.org This increased stability is attributed to the higher C-O bond strength and the polarity of the oxetane, which can reduce its affinity for the active sites of metabolizing enzymes. Several studies have demonstrated that the replacement of a metabolically vulnerable group with an oxetane leads to a significant increase in the half-life of the compound in human liver microsomes (HLM). acs.org

| Compound Pair | Modification | Human Liver Microsomes (HLM) Intrinsic Clearance (CLint, mL/min/kg) | Reference |

|---|---|---|---|

| γ-Secretase Inhibitor 1 | Cyclohexyl group | High | |

| γ-Secretase Inhibitor 2 | Oxetane group | Low | |

| Spleen Tyrosine Kinase (SYK) Inhibitor 1 | Morpholine ring | High | acs.org |

| Spleen Tyrosine Kinase (SYK) Inhibitor 2 (Lanraplenib) | Piperazine-oxetane | Improved Stability | acs.org |

Modulation of Molecular Space and Three-Dimensionality

In contemporary drug design, there is a growing emphasis on moving away from flat, two-dimensional molecules towards more three-dimensional structures. Increased three-dimensionality is often correlated with improved selectivity and better pharmacokinetic properties. The oxetane ring, being a non-planar, sp³-rich motif, is an excellent tool for increasing the three-dimensionality of a molecule without significantly increasing its molecular weight. nih.gov

The rigid and puckered nature of the oxetane ring introduces a defined conformational constraint, which can orient substituents in specific vectors in three-dimensional space. nih.gov In the context of the 4-(oxetan-3-yl)piperidine system, the oxetane moiety extends from the piperidine core, exploring a distinct region of chemical space compared to a flat aromatic ring or a more flexible aliphatic chain. This can lead to novel and improved interactions with the binding pockets of target proteins. nih.gov

Bioisosteric Applications of the Oxetane Chemotype

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in medicinal chemistry. The oxetane moiety has emerged as a versatile non-classical bioisostere for several common functional groups. nih.govresearchgate.net

Replacement for Carbonyl Groups in Design

The oxetane ring is an effective bioisostere for the carbonyl group. nih.govresearchgate.net The oxygen atom of the oxetane can act as a hydrogen bond acceptor, similar to the carbonyl oxygen. acs.org However, unlike the planar and sp²-hybridized carbonyl group, the oxetane is three-dimensional and sp³-hybridized. This substitution can lead to several advantages:

Improved Metabolic Stability: Carbonyl groups, particularly in ketones, are susceptible to reduction by carbonyl reductases. The oxetane ring is not prone to such metabolic transformations, thus enhancing the metabolic stability of the molecule. nih.govresearchgate.net

Enhanced Solubility: The polar nature of the oxetane often leads to improved aqueous solubility compared to the corresponding carbonyl-containing compounds. researchgate.net

| Compound Feature | Carbonyl Analog | Oxetane Analog | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor | Yes | Yes | acs.org |

| Metabolic Stability (to reduction) | Lower | Higher | nih.govresearchgate.net |

| Three-Dimensionality | Lower (Planar) | Higher (Non-planar) | nih.gov |

Mimicry of Amide Bonds in Peptidomimetics

A particularly innovative application of the oxetane chemotype is its use as a mimic for the amide bond in peptidomimetics. ljmu.ac.uk Peptides are important signaling molecules and therapeutics, but their utility is often limited by poor metabolic stability due to cleavage of the amide backbone by proteases.

By replacing an amide bond with a non-hydrolyzable oxetanylamine fragment, researchers can create peptide analogs with significantly enhanced resistance to enzymatic degradation. ljmu.ac.uk The 3-aminooxetane moiety can be incorporated into peptide sequences, where the oxetane oxygen can still participate in hydrogen bonding interactions, mimicking the carbonyl oxygen of the native amide bond. warwick.ac.uk This strategy has been shown to produce peptidomimetics that retain biological activity while exhibiting improved pharmacokinetic properties. ljmu.ac.uk The introduction of the rigid oxetane ring can also induce specific conformational preferences in the peptide backbone, which can be advantageous for receptor binding. warwick.ac.uk

Proposed Mechanisms of Molecular Interaction at the Research Level

In the realm of chemical biology research, the unique structural combination of an oxetane ring and a piperidine nucleus in "4-(Oxetan-3-yl)piperidine" has prompted investigations into its potential modes of interaction with biological macromolecules. The proposed mechanisms, largely inferred from the known chemical reactivity of its constituent moieties, are a subject of ongoing research.

Role of Oxetane Ring-Opening in Biomacromolecule Modification

The strained four-membered oxetane ring is a key feature that may contribute to the compound's biological activity profile through covalent modification of biomacromolecules. acs.org This hypothesis is based on the inherent ring strain of the oxetane, which makes it susceptible to nucleophilic attack, leading to ring-opening.

In a biological context, nucleophilic amino acid residues within proteins, such as cysteine or lysine, could potentially act as the nucleophiles initiating this reaction. The process, as proposed in research settings, would involve the attack of a lone pair of electrons from a nucleophilic residue onto one of the carbon atoms of the oxetane ring. This would lead to the cleavage of a carbon-oxygen bond and the formation of a stable covalent bond between the compound and the protein. nih.gov Such a mechanism is of significant interest in drug discovery for the development of targeted covalent inhibitors. nih.gov While the oxetane moiety is generally considered a stable motif in medicinal chemistry, its potential for ring-opening reactions under specific biological conditions remains an area of active investigation. acs.org

Piperidine Ring Interactions with Molecular Targets in Research

The piperidine ring is a well-established pharmacophore found in numerous biologically active compounds and is known to interact with a variety of molecular targets. ijnrd.org In the context of "4-(Oxetan-3-yl)piperidine," the protonated form of the piperidine nitrogen at physiological pH is crucial for forming key electrostatic interactions with target proteins. nih.gov

Research on related piperidine-containing molecules suggests that this positively charged nitrogen can form a salt bridge with acidic amino acid residues, such as aspartate (Asp) or glutamate (B1630785) (Glu), in the binding pocket of a receptor. acs.org For instance, in studies of piperidine derivatives targeting sigma receptors, this salt bridge with a conserved glutamate residue (Glu172) is a critical determinant of high-affinity binding. acs.org Beyond this primary electrostatic interaction, the piperidine ring can also engage in hydrophobic and van der Waals interactions with nonpolar residues within the binding site, further stabilizing the ligand-receptor complex. nih.gov The specific orientation and conformation of the piperidine ring are therefore vital for establishing a precise fit and potent activity at its molecular targets. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of a lead compound. For derivatives of "4-(Oxetan-3-yl)piperidine," SAR investigations would systematically explore how modifications to both the piperidine and oxetane moieties, as well as the introduction of additional substituents, impact biological activity.

While specific SAR data for a broad series of "4-(Oxetan-3-yl)piperidine" derivatives is not extensively published, general principles can be derived from research on analogous piperidine-containing compounds targeting receptors such as the histamine (B1213489) H3 and sigma-1 receptors. nih.gov For example, substitution on the piperidine nitrogen is a common strategy to modulate affinity and selectivity. The length and nature of an alkyl chain connecting the piperidine to another chemical group can significantly influence binding. nih.gov

Furthermore, modifications to the aromatic portion of molecules containing a piperidine core have been shown to dramatically affect affinity. For instance, the position and electronic nature of substituents on a phenyl ring attached to the piperidine can fine-tune interactions within the target's binding pocket. nih.gov The piperidine ring itself is often considered a critical structural element for activity at certain receptors, with its replacement by other heterocycles like piperazine (B1678402) sometimes leading to a significant loss of affinity. nih.govacs.org

The following interactive table illustrates hypothetical SAR data based on known trends for piperidine derivatives, demonstrating how changes in substitution might affect receptor binding affinity.

| Compound | R1 (Substitution on Piperidine-N) | R2 (Additional Moiety) | Binding Affinity (Ki, nM) |

|---|---|---|---|

| Derivative 1 | -CH3 | None | 150 |

| Derivative 2 | -CH2CH3 | None | 125 |

| Derivative 3 | -CH2-Ph | None | 45 |

| Derivative 4 | -CH2-Ph | 4-Fluoro on Ph | 30 |

| Derivative 5 | -CH2-Ph | 4-Methoxy on Ph | 60 |

Computational Chemistry and Molecular Modeling in Compound Design

Computational chemistry and molecular modeling are indispensable tools in the design and optimization of novel compounds, including derivatives of "4-(Oxetan-3-yl)piperidine." These in silico methods provide valuable insights into the potential binding modes and affinities of molecules, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the biological environment and can help to assess the stability of the predicted binding pose. nih.gov By analyzing the trajectories from these simulations, researchers can gain a deeper understanding of the conformational changes that occur upon ligand binding and the energetic contributions of individual interactions. rsc.org This information is crucial for the rational design of new derivatives with improved pharmacological profiles.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of 4-(Oxetan-3-yl)piperidine (B593809) and its subsequent formation into the hemioxalate salt are critical for its availability and utility in research. While established methods for the synthesis of piperidine (B6355638) and oxetane (B1205548) derivatives exist, future research will likely focus on developing more efficient, scalable, and sustainable synthetic routes.

Key areas for exploration in novel synthetic pathways include:

Late-Stage Functionalization: Developing methods for the direct and selective functionalization of the 4-(Oxetan-3-yl)piperidine core would be highly valuable. This could involve C-H activation strategies on the piperidine ring or regioselective opening of the oxetane moiety to introduce diverse functional groups. Such approaches would enable the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Asymmetric Synthesis: The development of stereoselective syntheses to access enantiomerically pure forms of 4-(Oxetan-3-yl)piperidine is a significant area for future research. Chiral catalysts, such as those based on transition metals or organocatalysts, could be employed to control the stereochemistry at the C4 position of the piperidine ring.

Flow Chemistry and Process Optimization: For larger-scale production, the development of continuous flow processes could offer advantages in terms of safety, efficiency, and scalability. Optimizing reaction conditions, such as temperature, pressure, and catalyst loading, within a flow reactor could lead to higher yields and purity of the final compound.

Green Chemistry Approaches: Future synthetic strategies will increasingly emphasize the use of environmentally benign reagents and solvents, minimization of waste, and energy efficiency. This could involve exploring biocatalytic methods or employing renewable starting materials.

A summary of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Late-Stage Functionalization | Rapid generation of analogs, exploration of SAR | Development of selective C-H activation and ring-opening methodologies |

| Asymmetric Synthesis | Access to enantiomerically pure compounds, study of stereoisomer-specific activity | Design and application of novel chiral catalysts |

| Flow Chemistry | Improved safety, scalability, and efficiency | Optimization of reaction parameters in continuous flow systems |

| Green Chemistry | Reduced environmental impact, sustainability | Utilization of biocatalysis, renewable feedstocks, and eco-friendly solvents |

Advanced Applications in Complex Molecular Assembly

The 4-(Oxetan-3-yl)piperidine scaffold is a valuable building block for the construction of more complex molecules with potential applications in medicinal chemistry and drug discovery. The oxetane moiety, in particular, has gained significant attention as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups. beilstein-journals.orgacs.org

Future research in this area will likely focus on:

Medicinal Chemistry Programs: The incorporation of the 4-(Oxetan-3-yl)piperidine motif into drug candidates is a promising avenue. The oxetane ring can improve physicochemical properties such as solubility, metabolic stability, and lipophilicity. acs.org The piperidine ring is a common feature in many approved drugs and can be readily functionalized to modulate pharmacological activity. mdpi.comijnrd.org

Scaffold for Combinatorial Chemistry: The ability to functionalize both the piperidine nitrogen and potentially the oxetane ring makes this compound an attractive scaffold for the creation of diverse chemical libraries. These libraries can then be screened against a wide range of biological targets to identify novel hit compounds.

Probes for Chemical Biology: Fluorescently labeled or otherwise tagged derivatives of 4-(Oxetan-3-yl)piperidine could be synthesized to serve as chemical probes for studying biological systems. These probes could be used to investigate the interactions of piperidine- and oxetane-containing molecules with proteins and other biomolecules.

The unique properties of the oxetane and piperidine moieties are summarized in the following table:

| Moiety | Key Properties | Potential Applications in Molecular Assembly |

| Oxetane | Polar, rigid, metabolically stable, bioisostere for gem-dimethyl and carbonyl groups | Improvement of pharmacokinetic properties of drug candidates, conformational constraint in bioactive molecules |

| Piperidine | Versatile scaffold, readily functionalized, present in numerous bioactive compounds | Introduction of diverse substituents to modulate biological activity, core structure for combinatorial libraries |

Interdisciplinary Research with Chemical Biology and Materials Science

The potential applications of 4-(Oxetan-3-yl)piperidine Hemioxalate extend beyond traditional organic and medicinal chemistry. Interdisciplinary collaborations with chemical biologists and materials scientists could unlock novel and exciting areas of research.

Chemical Biology: The incorporation of this compound into peptides or other biopolymers could lead to the development of novel therapeutics with enhanced properties. The oxetane moiety could influence the conformation and stability of these biomolecules, potentially leading to improved efficacy and reduced degradation.

Materials Science: Oxetane-containing compounds have been explored for the development of advanced materials, such as polymers with unique thermal and mechanical properties. ontosight.ai The piperidine moiety could be functionalized to allow for the incorporation of 4-(Oxetan-3-yl)piperidine into polymer backbones or as pendant groups, leading to the creation of novel materials with tailored properties for applications in areas such as drug delivery or coatings.

Supramolecular Chemistry: The ability of the piperidine nitrogen to participate in hydrogen bonding and other non-covalent interactions could be exploited in the design of self-assembling systems. The rigid oxetane group could act as a structural element to direct the formation of well-defined supramolecular architectures.

The potential interdisciplinary applications are highlighted below:

| Field | Potential Research Direction | Desired Outcome |

| Chemical Biology | Incorporation into peptides and other biopolymers | Development of novel therapeutics with enhanced stability and efficacy |

| Materials Science | Use as a monomer or functional additive in polymerization | Creation of advanced materials with tailored thermal, mechanical, and biomedical properties |

| Supramolecular Chemistry | Design of self-assembling systems based on non-covalent interactions | Formation of well-defined nanostructures for applications in catalysis or sensing |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.